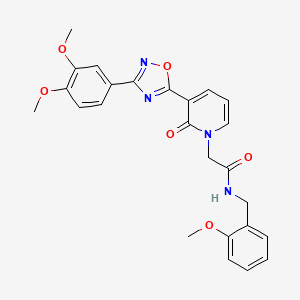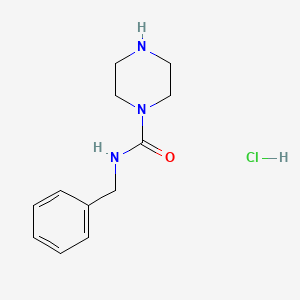
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O6 and its molecular weight is 476.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of derivatives featuring the 1,3,4-oxadiazole moiety, similar to the target compound, involves converting aromatic acids into corresponding esters, hydrazides, and then oxadiazole-thiols. These compounds are characterized for their potential against various enzymes, highlighting the methodological advancements in chemical synthesis for potential therapeutic applications (Rehman et al., 2013).
- Development of model compounds with substituted nitrobenzyl groups bonded to related structures demonstrates the significance of photoreactivity studies in drug design, offering insights into how structural modifications influence chemical behavior under light exposure (Katritzky et al., 2003).
Biological Screening
- Derivatives containing the 1,3,4-oxadiazole and acetamide groups have been synthesized and screened for their antibacterial and anti-enzymatic potentials, demonstrating the diverse biological activities of such compounds. This research contributes to the understanding of how structural elements of these compounds influence their biological efficacy (Nafeesa et al., 2017).
- Investigation into the antimicrobial properties of rhodanine-3-acetic acid derivatives, which share structural similarities with the compound , underscores the potential of such compounds in addressing drug-resistant bacterial strains, highlighting the ongoing search for new antimicrobial agents (Krátký et al., 2017).
Propiedades
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-19-9-5-4-7-17(19)14-26-22(30)15-29-12-6-8-18(25(29)31)24-27-23(28-35-24)16-10-11-20(33-2)21(13-16)34-3/h4-13H,14-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZGNYGXTWQGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}but-2-ynamide](/img/structure/B2644848.png)

![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)
![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644856.png)


![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)
![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2644868.png)